![molecular formula C15H25N3O6 B3254626 Boc-Gln-Pro-OH CAS No. 2419-99-0](/img/structure/B3254626.png)
Boc-Gln-Pro-OH
Overview
Description
“Boc-Gln-Pro-OH” is a chemical compound with the molecular formula C15H25N3O6 . It is also known by other synonyms such as BOC-GLN-PRO, T-BUTYLOXYCARBONYL-L-GLUTAMINYL-L-PROLINE, and N-T-boc-gln-pro . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “Boc-Gln-Pro-OH” is 343.38 . The InChI key is CHDKDYFCAXHHKP-UWVGGRQHSA-N . The SMILES string representation is CC©©OC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O .
Physical And Chemical Properties Analysis
“Boc-Gln-Pro-OH” is a powder . Its density is 1.2±0.1 g/cm3 . The boiling point is 509.1±45.0 °C at 760 mmHg . It has a molar refractivity of 58.8±0.3 cm3 .
Scientific Research Applications
1. Membrane Channel Formation
Boc-Gln-Pro-OH and its analogues have been studied for their role in membrane channel formation. For instance, the peptide Boc-Gln-Aib-Leu-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-OMe, which includes the Boc-Gln-Pro sequence, adopts a highly folded 310 helical conformation. This conformation is stabilized by intramolecular hydrogen bonds and is crucial for membrane channel formation in biological systems. These peptides show potential in understanding the molecular basis of channel formation in membranes (Iqbal & Balaram, 1981).
2. Applications in Biosensors and Nanomedicine
Boc-Gln-Pro-OH derivatives can be utilized in the development of biosensors and nanomedicine. Graphene-like two-dimensional layered nanomaterials (GLNs), which can be functionalized with peptides including Boc-Gln-Pro-OH, show remarkable biocompatibility and ease of functionalization. These properties make them suitable for various applications in biochemistry and biomedicine, including electrochemical biosensors, optical biosensors, bioimaging, drug delivery, and cancer therapy (Yang et al., 2015).
3. Peptide Hydrolysis and Transformation
Studies on peptides containing Boc-Gln-Pro-OH reveal insights into the hydrolysis of primary amide groups in Asn/Gln-containing peptides. This understanding is pivotal in peptide chemistry, especially in the context of saponification processes and the transformation of such peptides into their corresponding Asp/Glu-containing forms (Onoprienko, Yelin, & Miroshnikov, 2000).
Mechanism of Action
Safety and Hazards
When handling “Boc-Gln-Pro-OH”, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental ingestion or contact, immediate medical attention should be sought . It’s also advised to use personal protective equipment and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)24-14(23)17-9(6-7-11(16)19)12(20)18-8-4-5-10(18)13(21)22/h9-10H,4-8H2,1-3H3,(H2,16,19)(H,17,23)(H,21,22)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDKDYFCAXHHKP-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177544 | |
Record name | L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln-Pro-OH | |
CAS RN |
2419-99-0 | |
Record name | L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2419-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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